2-Hydroxy-2-indanecarbonitrile
Description
2-Hydroxy-2-indanecarbonitrile (C₁₀H₉NO, molecular weight: 159.19 g/mol) is a bicyclic organic compound featuring an indane backbone (a fused benzene and cyclopentane ring) with hydroxyl (-OH) and cyano (-CN) groups attached to the same carbon atom at the 2-position. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials. Its synthesis typically involves cyanation or hydroxylation reactions under controlled conditions, though detailed protocols remain scarce in public literature.
Properties
IUPAC Name |
2-hydroxy-1,3-dihydroindene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPROLRFKIZAOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204135 | |
| Record name | 2-Hydroxy-2-indanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55589-21-4 | |
| Record name | 2-Hydroxy-2-indanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055589214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC134298 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-2-indanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-2-INDANECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT5XNR9OF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-indanecarbonitrile typically involves the reaction of indanone with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-indanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2-oxo-2-indanecarbonitrile.
Reduction: Formation of 2-amino-2-indanecarbonitrile.
Substitution: Formation of 2-chloro-2-indanecarbonitrile.
Scientific Research Applications
2-Hydroxy-2-indanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-indanecarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its reactivity and biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Hydroxy-2-indanecarbonitrile with structurally analogous compounds, focusing on molecular features, reactivity, and applications.
Table 1: Key Properties of this compound and Analogues
Structural and Reactivity Differences
- Positional Isomerism: Unlike indole-based aldehydes (e.g., Indole-3-carboxaldehyde), this compound lacks aromatic nitrogen, reducing its π-electron density and altering its electrophilic substitution patterns. The indane backbone also imposes steric constraints compared to monocyclic analogues like 1-Hydroxy-1-cyclopentanecarbonitrile.
- Functional Group Synergy : The proximity of -OH and -CN groups in this compound may enable intramolecular hydrogen bonding, enhancing thermal stability compared to compounds with isolated functional groups (e.g., Indole-4-carboxaldehyde) .
- Reactivity: Cyano groups in bicyclic systems (e.g., indane) exhibit slower hydrolysis rates than those in less rigid frameworks, as seen in cyclohexanecarbonitriles. This stability is advantageous in multistep syntheses.
Biological Activity
2-Hydroxy-2-indanecarbonitrile is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H7NO
- Molecular Weight : 173.17 g/mol
- IUPAC Name : this compound
- Structure : The compound features an indane structure with a hydroxyl group and a nitrile group, which contributes to its reactivity and biological properties.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Properties : It has demonstrated efficacy against a range of bacterial and fungal pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, contributing to its potential therapeutic applications.
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic processes.
- Cell Membrane Permeability : Its lipophilic nature allows it to penetrate cell membranes, affecting intracellular signaling pathways.
- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group can neutralize free radicals, reducing oxidative stress in cells.
Antimicrobial Activity
A study conducted by Singh et al. (2012) evaluated the antimicrobial properties of various substituted indanecarbonitriles, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL. The study highlighted the compound's potential as a lead for developing new antimicrobial agents .
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
Enzyme Inhibition Studies
Research published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of various carbonitrile derivatives. The study found that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. This inhibition suggests potential anti-inflammatory applications .
Antioxidant Potential
A recent study assessed the antioxidant capacity of several indanecarbonitriles using DPPH radical scavenging assays. The findings revealed that this compound exhibited a notable scavenging effect, with an IC50 value of 30 µg/mL, indicating its potential use in formulations aimed at reducing oxidative stress .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Indanone derivatives and cyanide sources.
- Reagents : Use of bases such as sodium hydroxide or potassium carbonate.
- Conditions : Reactions are often conducted under reflux conditions in solvents like ethanol or acetonitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
